Spectral Data of tert-Butyl 4,4-Difluorobut-2-enoate: A Technical Guide
Spectral Data of tert-Butyl 4,4-Difluorobut-2-enoate: A Technical Guide
Introduction
Tert-butyl 4,4-difluorobut-2-enoate is a fluorinated α,β-unsaturated ester with potential applications in organic synthesis and drug development. The presence of the difluoromethyl group and the tert-butyl ester functionality imparts unique electronic and steric properties to the molecule, making it a valuable building block. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and for monitoring its reactions. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for tert-butyl 4,4-difluorobut-2-enoate. The presented data is a combination of predicted values based on established principles and data from analogous compounds, supported by authoritative references.
Synthesis of tert-Butyl 4,4-Difluorobut-2-enoate
A plausible and efficient method for the synthesis of tert-butyl 4,4-difluorobut-2-enoate is the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde. For the synthesis of the title compound, the reaction would be between difluoroacetaldehyde and a phosphonate ester bearing the tert-butyl acetate moiety. The HWE reaction is well-known for its high (E)-selectivity in the formation of α,β-unsaturated esters.[4][5]
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
-
Preparation of the Phosphonate Reagent: To a solution of triethyl phosphite in a suitable solvent (e.g., toluene), add tert-butyl bromoacetate. Heat the mixture to reflux for several hours to afford triethyl phosphonoacetate. Purify the product by distillation under reduced pressure.
-
Generation of the Ylide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the triethyl phosphonoacetate in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), portion-wise. Stir the mixture at this temperature for 30 minutes to generate the phosphonate ylide.
-
Reaction with Difluoroacetaldehyde: While maintaining the temperature at 0 °C, slowly add a solution of difluoroacetaldehyde in THF to the ylide solution.
-
Reaction Work-up and Purification: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure tert-butyl 4,4-difluorobut-2-enoate.
Caption: Horner-Wadsworth-Emmons synthesis of tert-butyl 4,4-difluorobut-2-enoate.
¹H NMR Spectroscopy
The ¹H NMR spectrum of tert-butyl 4,4-difluorobut-2-enoate is predicted to show three distinct signals. The chemical shifts are influenced by the electron-withdrawing nature of the ester and the difluoromethyl group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -C(H)= | 6.2 - 6.5 | ddt | J(H,H) ≈ 15.6, J(H,F) ≈ 4.0, J(H,H) ≈ 1.5 |
| =C(H)- | 6.8 - 7.1 | dt | J(H,H) ≈ 15.6, J(H,F) ≈ 56.0 |
| -C(CH₃)₃ | 1.5 | s | - |
Table 1: Predicted ¹H NMR Spectral Data for tert-Butyl 4,4-Difluorobut-2-enoate (in CDCl₃).
Interpretation of the ¹H NMR Spectrum
-
tert-Butyl Protons (-C(CH₃)₃): A sharp singlet is expected around 1.5 ppm, integrating to nine protons.[6] The tert-butyl group is a common feature in NMR spectra and typically appears as a singlet due to the absence of adjacent protons.[7]
-
Olefinic Protons (-CH=CH-): Two signals corresponding to the vinylic protons are anticipated in the region of 6.2-7.1 ppm. The trans-configuration, favored by the HWE reaction, results in a large vicinal coupling constant (³JHH) of approximately 15.6 Hz.
-
The proton α to the carbonyl group is expected to appear as a doublet of doublet of triplets (ddt). The large doublet splitting arises from the trans-coupling to the other olefinic proton. The smaller doublet splitting is due to the geminal coupling with the two fluorine atoms (³JHF), and the small triplet is from the long-range coupling to the proton at the difluoromethyl carbon.
-
The proton β to the carbonyl group is predicted to be a doublet of triplets (dt). The large doublet splitting is from the trans-coupling to the α-proton. The triplet arises from the vicinal coupling to the two fluorine atoms (²JHF), which is typically large (around 56 Hz).
-
Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling network in tert-butyl 4,4-difluorobut-2-enoate.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The presence of fluorine atoms will result in C-F coupling, which can be observed in the proton-decoupled spectrum.
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| -C=O | 165 - 168 | t (small J) |
| -CH= | 122 - 126 | t (J ≈ 25 Hz) |
| =CH- | 140 - 145 | t (J ≈ 6 Hz) |
| -CF₂H | 110 - 115 | t (J ≈ 240 Hz) |
| -C(CH₃)₃ | 81 - 83 | s |
| -C(CH₃)₃ | 28 - 30 | s |
Table 2: Predicted ¹³C NMR Spectral Data for tert-Butyl 4,4-Difluorobut-2-enoate (in CDCl₃).
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon (-C=O): The ester carbonyl carbon is expected to resonate in the downfield region, around 165-168 ppm.[8] A small triplet may be observed due to three-bond coupling with the fluorine atoms.
-
Olefinic Carbons (-CH=CH-): The olefinic carbons will appear in the range of 122-145 ppm. The carbon atom β to the carbonyl group will be deshielded due to the resonance effect of the ester. Both olefinic carbons will exhibit splitting due to coupling with the fluorine atoms.
-
Difluoromethyl Carbon (-CF₂H): This carbon will show a large one-bond C-F coupling constant (¹JCF) of approximately 240 Hz, resulting in a triplet. Its chemical shift will be significantly downfield due to the electronegativity of the two fluorine atoms.[9]
-
tert-Butyl Carbons (-C(CH₃)₃): The quaternary carbon of the tert-butyl group is expected around 81-83 ppm, while the methyl carbons will appear as a sharp singlet around 28-30 ppm.[10]
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for the characterization of organofluorine compounds due to its high sensitivity and wide chemical shift range.[11]
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CF₂H | -110 to -120 | dt | J(F,H) ≈ 56.0, J(F,H) ≈ 4.0 |
Table 3: Predicted ¹⁹F NMR Spectral Data for tert-Butyl 4,4-Difluorobut-2-enoate (referenced to CFCl₃).
Interpretation of the ¹⁹F NMR Spectrum
A single resonance is expected for the two equivalent fluorine atoms. This signal will appear as a doublet of triplets. The large doublet splitting of approximately 56.0 Hz is due to the two-bond coupling with the vinylic proton (²JFH). The smaller triplet splitting of about 4.0 Hz arises from the three-bond coupling to the other vinylic proton (³JFH).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity |
| C-H (sp² olefinic) | 3100 - 3000 | Medium |
| C-H (sp³ aliphatic) | 2980 - 2850 | Strong |
| C=O (ester) | 1725 - 1710 | Strong |
| C=C (alkene) | 1650 - 1630 | Medium |
| C-O (ester) | 1250 - 1150 | Strong |
| C-F | 1100 - 1000 | Strong, multiple bands |
Table 4: Predicted IR Spectral Data for tert-Butyl 4,4-Difluorobut-2-enoate.
Interpretation of the IR Spectrum
-
C=O Stretch: A strong absorption band in the region of 1725-1710 cm⁻¹ is characteristic of the carbonyl group of an α,β-unsaturated ester.[12]
-
C=C Stretch: The carbon-carbon double bond stretch is expected to appear around 1650-1630 cm⁻¹.
-
C-H Stretches: The olefinic C-H stretch will be observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the tert-butyl group will be seen below 3000 cm⁻¹.[13]
-
C-F Stretches: Strong and often complex absorption bands in the 1100-1000 cm⁻¹ region are indicative of the C-F bonds.[14]
-
C-O Stretch: A strong band for the ester C-O stretch is expected between 1250 and 1150 cm⁻¹.[15]
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry will likely lead to significant fragmentation of the molecule.
| m/z | Proposed Fragment |
| 178 | [M]⁺ (Molecular Ion) |
| 121 | [M - C₄H₉O]⁺ |
| 103 | [M - C₄H₉O₂]⁺ |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Table 5: Predicted Key Fragments in the Mass Spectrum of tert-Butyl 4,4-Difluorobut-2-enoate.
Interpretation of the Mass Spectrum
-
Molecular Ion ([M]⁺): The molecular ion peak is expected at m/z 178. Due to the presence of the tert-butyl group, this peak might be of low intensity.
-
Loss of a tert-Butyl Group: A prominent peak at m/z 121 would correspond to the loss of a tert-butyl radical.
-
Formation of the tert-Butyl Cation: The base peak in the spectrum is very likely to be at m/z 57, corresponding to the stable tert-butyl cation.[16][17]
-
Other Fragments: Other fragmentation pathways may include the loss of the entire tert-butoxy group or subsequent fragmentations of the initial daughter ions.[18][19][20]
Caption: Plausible fragmentation pathway for tert-butyl 4,4-difluorobut-2-enoate in EI-MS.
Conclusion
The spectral data of tert-butyl 4,4-difluorobut-2-enoate presents a unique set of characteristics that are invaluable for its identification and structural elucidation. The ¹H and ¹⁹F NMR spectra provide detailed information on the connectivity and stereochemistry of the molecule through their distinct chemical shifts and coupling patterns. The ¹³C NMR spectrum confirms the carbon framework and shows the influence of the fluorine substituents. The IR spectrum displays the characteristic absorption bands of the ester and difluoroalkene functionalities. Finally, mass spectrometry reveals a predictable fragmentation pattern dominated by the formation of the stable tert-butyl cation. This comprehensive guide serves as a foundational resource for researchers working with this and related fluorinated compounds.
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